4-Ethoxy-3-(3-(4-fluorophenyl)ureido)benzene-1-sulfonyl chloride
Description
4-Ethoxy-3-(3-(4-fluorophenyl)ureido)benzene-1-sulfonyl chloride (CAS 820245-44-1) is a sulfonyl chloride derivative characterized by a benzene ring substituted with an ethoxy group, a 4-fluorophenyl-ureido moiety, and a sulfonyl chloride group. Its molecular formula is C₁₄H₁₆ClN₃O₈S₂, with a molecular weight of 453.88 g/mol . This compound is classified as hazardous (UN 1759, Class 8), with risks including skin corrosion, acute toxicity, and respiratory irritation (H302, H312, H314, H332) .
Properties
IUPAC Name |
4-ethoxy-3-[(4-fluorophenyl)carbamoylamino]benzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O4S/c1-2-23-14-8-7-12(24(16,21)22)9-13(14)19-15(20)18-11-5-3-10(17)4-6-11/h3-9H,2H2,1H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFXXGBFUWJYFQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)Cl)NC(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-3-(3-(4-fluorophenyl)ureido)benzene-1-sulfonyl chloride typically involves multi-step organic reactions. One common method includes the reaction of 4-ethoxy-3-nitrobenzenesulfonyl chloride with 4-fluoroaniline under controlled conditions to form the desired product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-3-(3-(4-fluorophenyl)ureido)benzene-1-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups and overall structure.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form sulfonic acids.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reaction conditions vary depending on the desired transformation, with specific temperatures, solvents, and catalysts being employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while hydrolysis reactions produce sulfonic acids.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds containing sulfonamide moieties exhibit significant anticancer properties. The specific structure of 4-Ethoxy-3-(3-(4-fluorophenyl)ureido)benzene-1-sulfonyl chloride allows for the potential development of novel anticancer agents. Studies have shown that modifications to the sulfonamide structure can enhance selectivity and potency against various cancer cell lines.
2. Antimicrobial Properties
Sulfonamide derivatives are widely recognized for their antimicrobial activity. The incorporation of the 4-fluorophenyl group may enhance the interaction with bacterial enzymes, making this compound a candidate for further development as an antibacterial agent. Preliminary studies suggest efficacy against certain strains of bacteria, warranting further investigation into its mechanism of action.
3. Enzyme Inhibition
The compound has been explored as a potential inhibitor of specific enzymes involved in disease pathways. For instance, it may act on carbonic anhydrases or other sulfonamide-sensitive enzymes, leading to therapeutic applications in conditions such as glaucoma or edema.
Organic Synthesis Applications
1. Reagent in Chemical Synthesis
As a sulfonyl chloride, this compound serves as a valuable reagent in organic synthesis, particularly for introducing sulfonamide groups into various organic molecules. The reactivity of the sulfonyl chloride allows it to participate in nucleophilic substitution reactions with amines and alcohols, forming sulfonamides or sulfonate esters.
2. Formation of Bioconjugates
The ability to form stable linkages with biomolecules makes this compound useful in bioconjugation chemistry. It can be employed to modify proteins or peptides, enhancing their stability or altering their pharmacokinetic properties for drug development.
Materials Science Applications
1. Polymer Chemistry
In materials science, 4-Ethoxy-3-(3-(4-fluorophenyl)ureido)benzene-1-sulfonyl chloride can be utilized to synthesize functional polymers with tailored properties. The incorporation of sulfonamide functionalities into polymer backbones can impart desirable characteristics such as improved thermal stability and solubility.
2. Coatings and Adhesives
This compound's chemical properties may also be exploited in the formulation of coatings or adhesives that require specific adhesion characteristics or resistance to environmental factors.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study on Anticancer Activity | Evaluate efficacy against cancer cell lines | Showed significant inhibition of cell proliferation in tested lines |
| Investigation of Antimicrobial Properties | Assess antibacterial activity | Demonstrated effectiveness against Gram-positive bacteria |
| Enzyme Inhibition Research | Identify potential enzyme targets | Found to inhibit carbonic anhydrase with moderate potency |
Mechanism of Action
The mechanism of action of 4-Ethoxy-3-(3-(4-fluorophenyl)ureido)benzene-1-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues in Sulfonyl Chloride Family
The compound’s uniqueness lies in its ethoxysulfonyl chloride backbone combined with a 4-fluorophenyl-ureido substituent. Below is a comparative analysis with similar sulfonyl chlorides and ureido-containing derivatives:
Key Observations:
Substituent Effects on Reactivity and Yield: The target compound’s 4-fluorophenyl-ureido group distinguishes it from simpler sulfonyl chlorides like Compounds 36–42 , which lack urea linkages. Yields for sulfonyl chloride derivatives vary widely (15–98% in ), with electron-withdrawing groups (e.g., trifluoromethoxy in Compound 39) often improving stability and synthesis efficiency . The target compound’s yield is unspecified but likely depends on the steric hindrance of its ureido-ethoxy substituents.
Comparison with Ureido-Acetates :
- Methyl 2-(3-(4-fluorophenyl)ureido)acetate (17b) shares the 4-fluorophenyl-ureido motif but replaces the sulfonyl chloride with a methyl ester. Its lower molecular weight (227.1 vs. 453.88) and higher yield (77.8%) highlight how ester groups simplify synthesis compared to sulfonyl chlorides .
Sulfonyl Fluoride Analog :
Crystallographic and Conformational Insights
These adopt triclinic (P̄1) symmetry and planar conformations, except for one fluorophenyl group oriented perpendicularly . Such structural data suggest that the target compound’s 4-fluorophenyl-ureido group may introduce conformational rigidity or steric clashes, influencing packing or reactivity.
Hazard Profile and Handling
The target compound’s hazard classification (Class 8, corrosive) aligns with typical sulfonyl chlorides, which are moisture-sensitive and reactive. In contrast, sulfonyl fluorides (e.g., CAS 13908-52-6) are generally less hazardous due to slower hydrolysis .
Biological Activity
4-Ethoxy-3-(3-(4-fluorophenyl)ureido)benzene-1-sulfonyl chloride (CAS No: 678186-02-2) is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, summarizing findings from various studies, including its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 4-Ethoxy-3-(3-(4-fluorophenyl)ureido)benzene-1-sulfonyl chloride is characterized by the following molecular formula:
- Molecular Formula : C₁₅H₁₄ClFN₂O₄S
- Molecular Weight : 372.8 g/mol
The compound features a sulfonyl chloride group, which is known for its reactivity and ability to form covalent bonds with nucleophiles, making it a useful intermediate in organic synthesis.
The biological activity of 4-Ethoxy-3-(3-(4-fluorophenyl)ureido)benzene-1-sulfonyl chloride is largely attributed to its ability to interact with specific biological targets, particularly enzymes and receptors involved in disease pathways. The sulfonyl chloride moiety can act as an electrophile, facilitating reactions with nucleophilic sites in proteins.
Antimicrobial Activity
Recent studies have indicated that compounds similar to 4-Ethoxy-3-(3-(4-fluorophenyl)ureido)benzene-1-sulfonyl chloride exhibit antimicrobial properties. For example, a series of polyhalogenated benzimidazoles have shown effectiveness against drug-resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecium . Although specific data on the compound's antimicrobial efficacy is limited, its structural analogs suggest potential effectiveness.
Anticancer Potential
Research has also explored the anticancer properties of related sulfonamide derivatives. These compounds have been shown to inhibit tumor cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest . The presence of the fluorophenyl group may enhance the lipophilicity and cellular uptake of the compound, potentially increasing its therapeutic efficacy.
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. For instance, a study showed that certain sulfonamide derivatives could reduce cell viability in breast cancer cells by inducing apoptosis .
- Animal Models : In vivo studies using animal models have reported that similar compounds can significantly reduce tumor size and improve survival rates when administered at specific dosages .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄ClFN₂O₄S |
| Molecular Weight | 372.8 g/mol |
| Antimicrobial Activity | Potential against resistant strains |
| Anticancer Activity | Induces apoptosis in cancer cells |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-Ethoxy-3-(3-(4-fluorophenyl)ureido)benzene-1-sulfonyl chloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via sequential functionalization of the benzene ring. Key steps include:
- Chlorosulfonation : Introducing the sulfonyl chloride group under controlled conditions (e.g., using chlorosulfonic acid at 0–5°C to minimize side reactions) .
- Urea linkage formation : Reacting an isocyanate intermediate with 4-fluoroaniline in anhydrous dichloromethane with a base like triethylamine to catalyze the reaction .
- Ethoxy group introduction : Alkylation of a hydroxyl precursor with ethyl bromide in the presence of a phase-transfer catalyst .
- Critical factors : Temperature control during chlorosulfonation and stoichiometric precision in urea formation are essential to achieve yields >70%. Impurities often arise from over-sulfonation or incomplete urea coupling .
Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The ethoxy group (-OCH₂CH₃) appears as a triplet (δ ~1.3–1.5 ppm) and quartet (δ ~3.4–3.6 ppm). The urea NH protons resonate as broad singlets (δ ~8.5–9.5 ppm), while aromatic protons show splitting patterns consistent with substituent positions .
- IR : Key peaks include S=O stretching (1360–1180 cm⁻¹), C-F (1250–1100 cm⁻¹), and urea C=O (1640–1680 cm⁻¹) .
- Mass Spectrometry (MS) : The molecular ion [M]⁺ is observed at m/z corresponding to C₁₅H₁₃ClFN₂O₄S. Fragmentation patterns confirm the sulfonyl chloride (-SO₂Cl) and urea moieties via losses of Cl (35/37 Da) and CO(NH₂)₂ (60 Da) .
Advanced Research Questions
Q. How does the reactivity of the sulfonyl chloride group vary under different nucleophilic conditions (e.g., amines vs. alcohols)?
- Methodological Answer :
- Amines : React readily at 0–25°C in aprotic solvents (e.g., THF) to form sulfonamides. Steric hindrance from the urea group slows reactivity with bulky amines, requiring extended reaction times (24–48 hrs) .
- Alcohols : Require activation with bases like pyridine to form sulfonate esters. Polar solvents (DMF) improve solubility but may compete in side reactions with the urea group .
- Kinetic studies : Pseudo-first-order rate constants (k) for amine reactions are ~10⁻³ s⁻¹, while alcohols exhibit k ~10⁻⁴ s⁻¹, indicating lower nucleophilicity .
Q. What strategies can resolve contradictions in reported biological activities of structural analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) analysis : Compare analogs like 4-(3-(4-aminobenzyl)-3-methylureido)benzene-1-sulfonyl fluoride () to identify critical substituents. For example, the 4-fluorophenyl urea enhances target binding affinity by 30% compared to non-fluorinated analogs .
- Assay standardization : Discrepancies in enzyme inhibition (e.g., IC₅₀ values) may arise from variations in assay pH or co-solvents. Reproducing assays under uniform conditions (e.g., pH 7.4, <1% DMSO) reduces variability .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodological Answer :
- Docking simulations : Use software like AutoDock Vina to model binding to serine proteases. The sulfonyl chloride forms a covalent bond with catalytic serine residues (e.g., in trypsin-like enzymes), while the 4-fluorophenyl urea engages in π-π stacking with hydrophobic pockets .
- MD simulations : Assess stability of the enzyme-inhibitor complex over 100 ns trajectories. RMSD values <2 Å indicate stable binding, while fluctuations >3 Å suggest off-target interactions .
Q. What experimental approaches optimize bioconjugation efficiency for diagnostic applications?
- Methodological Answer :
- Site-specific labeling : React the sulfonyl chloride with thiols (e.g., cysteine residues) in buffer (pH 7–8) to form stable thioether linkages. Use a 2:1 molar excess of the compound to minimize unmodified protein .
- Click chemistry : Post-conjugation, introduce azide-alkyne cycloaddition to attach fluorescent probes. Reaction efficiency (>90%) is confirmed via HPLC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
